An In-depth Technical Guide to 6-Chloro-5-methylnicotinic Acid: Discovery, Synthesis, and Applications
An In-depth Technical Guide to 6-Chloro-5-methylnicotinic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-methylnicotinic acid, a halogenated derivative of vitamin B3, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 6-Chloro-5-methylnicotinic acid. It delves into the causality behind various synthetic strategies, offers detailed experimental protocols for key transformations, and explores its applications in the pharmaceutical industry.
Introduction: The Emergence of a Versatile Synthetic Intermediate
Nicotinic acid, or niacin, has long been recognized for its essential role in human metabolism. However, the strategic functionalization of its pyridine ring has unlocked a vast chemical space for the development of novel therapeutic agents. Among these, 6-Chloro-5-methylnicotinic acid (CAS No. 66909-29-3) stands out due to the presence of both a chloro and a methyl group, which modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and biological interactions.
While the precise moment of its "discovery" in the sense of a breakthrough scientific publication is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acids in the mid to late 20th century. The development of synthetic methodologies for analogous compounds, such as 6-chloronicotinic acid and 5-methylnicotinic acid, paved the way for the eventual synthesis and utilization of this specific di-substituted derivative. Its significance grew with the increasing demand for tailored molecular fragments in rational drug design.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 6-Chloro-5-methylnicotinic acid is fundamental for its application in synthesis and drug development.
| Property | Value | Reference |
| CAS Number | 66909-29-3 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available | |
| Solubility | Moderately soluble in polar organic solvents; limited water solubility. | [3] |
Spectroscopic Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include distinct peaks for the two aromatic protons on the pyridine ring, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring (with the carbon atoms attached to the chlorine and methyl groups showing distinct chemical shifts), and the methyl carbon.
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Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Cl stretching.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Historical and Modern Synthetic Strategies
The synthesis of 6-Chloro-5-methylnicotinic acid has evolved, driven by the need for more efficient, scalable, and environmentally benign processes. The primary approaches can be categorized into two main strategies: functionalization of a pre-existing pyridine ring and the de novo synthesis of the substituted ring.
Oxidation of Substituted Pyridines
A historically significant and still relevant approach involves the selective oxidation of a methyl or ethyl group on a pre-functionalized pyridine ring.
Starting Material: 2-Chloro-5-methylpyridine is a logical precursor. The oxidation of the methyl group at the 5-position to a carboxylic acid would yield the target molecule.
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Caption: Oxidation of 2-Chloro-5-methylpyridine.
Causality: This method leverages the relative stability of the pyridine ring to oxidative conditions, allowing for the selective transformation of the alkyl side chain. The choice of oxidizing agent is critical to control the reaction and avoid over-oxidation or degradation of the starting material. Early methods often employed strong oxidants like potassium permanganate (KMnO₄)[4][5]. While effective, these methods generate significant manganese dioxide waste. More modern approaches focus on catalytic oxidation using molecular oxygen, which is more environmentally friendly[6]. A patent describes the oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst[6].
Chlorination of Hydroxynicotinic Acid Derivatives
Another common strategy involves the chlorination of a corresponding hydroxy-substituted nicotinic acid.
Starting Material: 6-Hydroxy-5-methylnicotinic acid would be the ideal precursor for this route.
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Caption: Chlorination of 6-Hydroxy-5-methylnicotinic acid.
Causality: The hydroxyl group at the 6-position of the pyridine ring can be readily converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a well-established method in pyridine chemistry. The synthesis of the starting material, 6-hydroxynicotinic acid, has been documented through various methods, including from coumalic acid[5].
Detailed Experimental Protocols
The following protocols are illustrative examples based on established methodologies for the synthesis of related nicotinic acid derivatives and represent plausible routes to 6-Chloro-5-methylnicotinic acid.
Protocol: Oxidation of 2-Chloro-5-methylpyridine with Potassium Permanganate (Hypothetical)
Based on the oxidation of lutidines[4][5]:
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Reaction Setup: To a solution of 2-chloro-5-methylpyridine in water, potassium permanganate is added portion-wise at a controlled temperature (e.g., 25-35°C).
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Reaction: The reaction mixture is stirred for an extended period (e.g., 15-20 hours) to ensure complete oxidation.
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Work-up: The resulting manganese dioxide is removed by filtration.
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Isolation: The filtrate is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
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Purification: The crude 6-Chloro-5-methylnicotinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product should be confirmed by NMR, IR, and mass spectrometry, and its melting point should be determined.
Protocol: Chlorination of 6-Hydroxy-5-methylnicotinic Acid (Hypothetical)
Based on the chlorination of hydroxypyridines:
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Reaction Setup: 6-Hydroxy-5-methylnicotinic acid is suspended in an excess of phosphorus oxychloride (POCl₃).
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Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
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Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water.
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Isolation: The precipitated crude product is collected by filtration.
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Purification: The crude solid is washed with water and recrystallized from an appropriate solvent to yield pure 6-Chloro-5-methylnicotinic acid.
Self-Validation: The disappearance of the starting material and the appearance of the product can be tracked by TLC or HPLC. The final product's structure and purity should be confirmed by spectroscopic methods and melting point analysis.
Applications in Drug Discovery and Development
6-Chloro-5-methylnicotinic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the pyridine ring at the chloro and carboxylic acid positions.
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Caption: Synthetic utility of 6-Chloro-5-methylnicotinic acid.
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Amide Formation: The carboxylic acid group can be readily converted to an amide. For instance, the reaction of 6-Chloro-5-methylnicotinic acid with ammonium hydroxide yields 6-Chloro-5-methylnicotinamide[3]. This amide functionality is a common feature in many drug molecules.
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Esterification: The carboxylic acid can be esterified to produce various esters, which can act as prodrugs or key intermediates in further synthetic steps.
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Cross-Coupling Reactions: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, leading to the generation of diverse chemical libraries for high-throughput screening.
The resulting complex molecules have shown potential in various therapeutic areas, including as ROR-gamma inhibitors for autoimmune diseases and in the development of novel anti-infective agents[7].
Conclusion and Future Perspectives
6-Chloro-5-methylnicotinic acid, while not having a single, celebrated moment of discovery, has steadily grown in importance as a key synthetic intermediate. Its history is one of gradual evolution, built upon the foundational principles of pyridine chemistry. The development of more efficient and sustainable synthetic routes continues to be an area of active research. As the demand for novel and complex small molecules in drug discovery continues to rise, the utility of versatile building blocks like 6-Chloro-5-methylnicotinic acid is expected to expand, solidifying its role in the development of future medicines.
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Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
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(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
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6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839. PubChem. [Link]
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6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459. PubChem. [Link]
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(PDF) 6-Methylnicotinic acid. ResearchGate. [Link]
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